N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine
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Overview
Description
N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33154 . It is known for its unique structure, which includes a benzylamine core substituted with two methoxycarbonylethyl groups. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine typically involves the reaction of m-toluidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The methoxycarbonylethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxycarbonylethyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis-(2-methoxycarbonylethyl)-benzylamine
- N,N-Bis-(2-methoxycarbonylethyl)-aniline
Uniqueness
N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine is unique due to its specific substitution pattern on the benzylamine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific research applications .
Properties
CAS No. |
59486-18-9 |
---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
methyl 3-(N-(3-methoxy-3-oxopropyl)-3-methylanilino)propanoate |
InChI |
InChI=1S/C15H21NO4/c1-12-5-4-6-13(11-12)16(9-7-14(17)19-2)10-8-15(18)20-3/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
VFPXZBJPIRXBGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCC(=O)OC)CCC(=O)OC |
Origin of Product |
United States |
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